BenchChemオンラインストアへようこそ!

Rink Amide MBHA resin

Peptoid synthesis Crude purity RP-HPLC analysis

Choose Rink Amide MBHA resin for Fmoc SPPS when C-terminal peptide amides are required. The acetamido spacer enhances acid stability, minimizing premature linker cleavage under 95% TFA versus standard Rink amide resin. Standard grade (0.6–0.8 mmol/g, 100–200 mesh) suits diverse sequences for core facilities. LL grade (0.30–0.40 mmol/g) resolves inter-chain aggregation in difficult sequences >30 residues. Outperforms PEG-based supports in peptoid synthesis (+7.5% crude purity). Single-step cleavage simplifies GMP peptide production workflows. Specify grade based on sequence complexity.

Molecular Formula C47H44N2O6
Molecular Weight 732.9 g/mol
CAS No. 351002-83-0
Cat. No. B7838846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRink Amide MBHA resin
CAS351002-83-0
Molecular FormulaC47H44N2O6
Molecular Weight732.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51)
InChIKeyJDDWRLPTKIOUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rink Amide MBHA Resin (CAS 351002-83-0) — Specifications, Linker Chemistry, and Fmoc SPPS Compatibility for C-Terminal Peptide Amide Synthesis


Rink Amide MBHA resin (CAS 351002-83-0) is a solid-phase support consisting of a modified Rink amide linker attached to a 4-methylbenzhydrylamine (MBHA) polystyrene-divinylbenzene (PS-DVB) matrix . It is designed for Fmoc-based solid-phase peptide synthesis (SPPS) of C-terminal peptide amides, with cleavage typically effected by a single-step treatment with 95% trifluoroacetic acid (TFA) . The acetamido spacer between the benzhydrylamine linker and the resin backbone confers reduced acid sensitivity compared to standard Rink amide resin, minimizing premature linker cleavage and byproduct formation during synthesis [1]. The resin is commercially available in standard (0.6–0.8 mmol/g) and low-loading (0.30–0.40 mmol/g) substitution grades, with particle sizes typically 100–200 mesh [2].

Why Rink Amide MBHA Resin Cannot Be Interchanged with Rink Amide AM, Wang, or Standard MBHA Resins in Fmoc SPPS


Generic substitution among Rink amide-class resins introduces quantifiable performance variability that directly impacts synthesis yield, crude purity, and purification burden. Rink Amide AM resin, while also producing C-terminal amides, exhibits a narrower chemical compatibility range than Rink Amide MBHA [1]. Standard Rink amide resin (without the MBHA matrix) demonstrates higher acid sensitivity, leading to measurable linker degradation and byproduct formation under 95% TFA cleavage conditions . Unmodified MBHA resin (without the Rink linker) requires Boc chemistry and yields peptide amides only after hydrogen fluoride (HF) cleavage — incompatible with Fmoc strategies and standard laboratory safety infrastructure . Wang resin produces C-terminal carboxylic acids rather than amides, fundamentally altering the target molecular species [2]. The following evidence dimensions quantify these differentiation points.

Quantitative Differentiation Evidence for Rink Amide MBHA Resin (CAS 351002-83-0) — Direct Comparative Performance Data


Crude Purity Comparison: Rink Amide MBHA vs. TentaGel S RAM in Peptoid Synthesis

In a direct head-to-head study synthesizing a 9-mer peptoid sequence, Rink Amide MBHA resin (loading: 0.65 mmol/g) delivered an average crude purity of 44.4% across lengths 2–9 mer, compared to 36.9% average crude purity for TentaGel S RAM (loading: 0.22 mmol/g) under identical Fmoc SPPS conditions. This represents an absolute purity advantage of +7.5 percentage points for Rink Amide MBHA [1].

Peptoid synthesis Crude purity RP-HPLC analysis

Acid Sensitivity Reduction: Rink Amide MBHA vs. Standard Rink Amide Resin

Rink Amide MBHA resin demonstrates reduced acid sensitivity relative to standard Rink amide resin due to the electron-withdrawing acetamido spacer that joins the benzhydrylamine linker to the MBHA support matrix. Standard Rink amide resin is documented as more acid-sensitive: cleavage with high concentrations of TFA can lead to breakdown of the linker with concomitant formation of by-products that cannot be removed by simple washes . Rink Amide MBHA and Rink Amide AM resins both exhibit enhanced acid stability compared to the standard Rink amide variant [1].

Linker stability Acid sensitivity SPPS byproduct control

Swelling Volume Performance in DMF and DCM Solvent Systems

Rink Amide MBHA resin exhibits defined swelling volumes that enable reagent penetration and coupling efficiency. Standard-grade Rink Amide MBHA resin (100–200 mesh, loading 0.6–0.8 mmol/g) swells to 5.0–10.0 mL/g in dichloromethane (DCM, 4 hours) and 4.5–8.0 mL/g in dimethylformamide (DMF, 4 hours) . Low-loading Rink Amide MBHA resin LL shows swelling volumes ≥5.2 mL/g in both DCM and DMF as measured by the Houben Weyl method [1]. For context, standard Rink amide resin (non-MBHA) swells to approximately 6.3 mL/g in DCM and 5.0 mL/g in DMF [2], indicating comparable or superior solvent compatibility for the MBHA variant.

Resin swelling Solvent compatibility Reagent accessibility

Differential Synthesis Performance for Long and Difficult Peptide Sequences

Low-loading Rink Amide MBHA resin LL (0.30–0.40 mmol/g substitution) is specifically formulated and validated for the synthesis of long and difficult peptide amides. The reduced substitution density minimizes inter-chain aggregation and β-sheet formation that plague high-loading supports . In a study of a glycine-rich difficult sequence (acanthoscurrin fragment 101–132), standard Rink amide resin (Fmoc chemistry) failed to resolve incomplete aminoacylations that persisted even with modified coupling reagents, solvents, or chaotropic salts [1]. While direct comparative data between standard Rink amide and Rink Amide MBHA LL for this specific sequence is not available, the study demonstrates that resin matrix and substitution level are critical variables for difficult sequences — precisely the parameters optimized in the LL formulation .

Difficult peptides Long peptide synthesis Low-substitution resin Aggregation suppression

Loading Capacity Range and Process Flexibility Relative to Alternative Matrices

Rink Amide MBHA resin is available across a wide loading range (0.30–1.0 mmol/g), enabling user selection based on target peptide length and synthesis scale [1]. In a comparative study of ACP (65–74) decapeptide synthesis across multiple resin matrices, PEG-based resins (ChemMatrix, TentaGel, NovaGel, PVA-g-PEG) delivered crude purities of 75–90%, compared to only 52% for conventional PS-DVB Rink amide supports . This demonstrates that for specific sequences, PS-DVB matrices (including Rink Amide MBHA) may underperform relative to PEG-based alternatives — an evidence-based consideration that should inform resin selection based on sequence characteristics rather than vendor claims.

Loading capacity Substitution density Resin selection

Procurement-Guiding Application Scenarios for Rink Amide MBHA Resin (CAS 351002-83-0)


Peptoid Library Synthesis Requiring Higher Crude Purity than PEG-Based Supports

For peptoid synthesis projects where PEG-based supports (e.g., TentaGel S RAM) deliver insufficient crude purity, Rink Amide MBHA resin provides a measurable performance advantage. Direct comparative data shows Rink Amide MBHA (0.65 mmol/g loading) achieved 44.4% average crude purity versus 36.9% for TentaGel S RAM across 2–9 mer peptoid sequences under identical Fmoc SPPS conditions [1]. This +7.5 percentage point absolute purity improvement translates to reduced HPLC purification time, lower solvent consumption, and decreased material loss — particularly relevant for combinatorial library synthesis where cumulative yield across multiple sequences determines overall campaign feasibility. Procurement teams should specify standard loading (0.6–0.8 mmol/g) Rink Amide MBHA for peptoid and peptide library applications where sequence diversity favors PS-DVB matrices over PEG-based alternatives.

Synthesis of Long (>30-mer) or Aggregation-Prone C-Terminal Amide Peptides

For peptides exceeding 30 residues or sequences with known β-sheet aggregation propensity (glycine-rich motifs, poly-alanine stretches, hydrophobic transmembrane domains), standard substitution resins produce incomplete couplings and truncated sequences due to inter-chain aggregation. Rink Amide MBHA resin LL (low loading: 0.30–0.40 mmol/g) is specifically formulated to address this failure mode by reducing site density and minimizing aggregation [1]. Studies of difficult sequences confirm that standard Rink amide resin (higher substitution) fails to resolve incomplete aminoacylations even with optimized coupling reagents and chaotropic salts . Procurement for any project targeting peptides >30 amino acids or containing known difficult motifs should specify the LL (low-loading) variant of Rink Amide MBHA resin rather than standard substitution grades.

Pharmaceutical Process Development Requiring Single-Step TFA Cleavage with Minimal Byproducts

For GMP or process development workflows where multi-step cleavage protocols introduce validation burden and impurity risks, Rink Amide MBHA resin enables single-step 95% TFA cleavage to yield unprotected peptide amides in high yield and purity [1]. The enhanced acid stability of the MBHA-anchored linker relative to standard Rink amide resin reduces linker degradation byproducts that complicate preparative HPLC purification and increase cost of goods. This combination of simplified cleavage workflow and reduced byproduct profile makes Rink Amide MBHA resin the preferred procurement choice for peptide amide production in regulated environments, including GMP manufacturing of peptide therapeutics such as goserelin [2], ganirelix , and tesamorelin [3].

Academic Core Facilities Requiring Broad Sequence Compatibility with Validated Performance

Core facilities synthesizing diverse peptide sequences for multiple research groups require a single resin type that minimizes protocol re-optimization across projects. Rink Amide MBHA resin (standard grade, 0.6–0.8 mmol/g) provides validated performance across a wide range of C-terminal amide peptide sequences, with published synthesis examples including tri-, tetra-, and pentapeptides [1], ganirelix (99% final purity after 2-step RP-HPLC) , and lanreotide (99% final purity, 17.7% overall yield) [2]. This broad sequence compatibility reduces the need for facility managers to stock multiple resin types or revalidate protocols per project. For core facilities, procurement of standard Rink Amide MBHA resin (100–200 mesh) represents the most versatile and evidence-supported option for routine C-terminal amide peptide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rink Amide MBHA resin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.